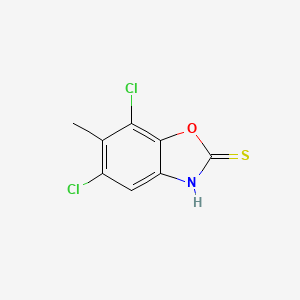

5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol

Description

Properties

IUPAC Name |

5,7-dichloro-6-methyl-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NOS/c1-3-4(9)2-5-7(6(3)10)12-8(13)11-5/h2H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLKSPUYOZZJBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1Cl)OC(=S)N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 3,5-Dichloro-4-methyl-2-aminophenol with Carbon Disulfide

The most widely reported method involves cyclocondensation of 3,5-dichloro-4-methyl-2-aminophenol with carbon disulfide (CS₂) under basic conditions. Dissolving the aminophenol precursor in ethanol with potassium hydroxide (KOH) initiates deprotonation, followed by CS₂ addition to form a dithiocarbamate intermediate. Refluxing the mixture at 80–90°C for 6–8 hours induces cyclization, yielding the benzoxazole-2-thiol after acidification with HCl.

Reaction Conditions :

- Solvent : Ethanol

- Base : KOH (2.5 equiv)

- Temperature : 80–90°C (reflux)

- Time : 6–8 hours

- Yield : 85–91%

This method benefits from readily available starting materials and high regioselectivity, as confirmed by $$^1$$H NMR and mass spectrometry. However, the necessity for anhydrous conditions and CS₂’s toxicity pose practical challenges.

Halogen-Thiol Exchange on 2-Chlorobenzoxazole Precursors

An alternative route employs nucleophilic substitution on 5,7-dichloro-6-methyl-1,3-benzoxazole-2-chloride. Treatment with thiourea or sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 120°C replaces the chloride with a thiol group.

Reaction Conditions :

While this approach avoids CS₂, the precursor 2-chlorobenzoxazole requires multistep synthesis, including diazotization and chlorination of aminophenol derivatives. $$^{13}$$C NMR analysis confirms complete substitution, with no residual chloride detected.

Catalytic Cyclocondensation Using Brønsted Acidic Ionic Liquid (BAIL) Gels

Recent advancements utilize BAIL gels as recyclable catalysts for benzoxazole synthesis. Reacting 3,5-dichloro-4-methyl-2-aminophenol with thiophosgene (CSCl₂) in the presence of a BAIL gel (e.g., [BsAIm][OTf]/SCF) at 130°C for 3 hours achieves cyclization with simultaneous thiol incorporation.

Reaction Conditions :

- Catalyst : [BsAIm][OTf]/SCF (10 mol%)

- Reagent : CSCl₂ (1.1 equiv)

- Temperature : 130°C

- Time : 3 hours

- Yield : 88–93%

FT-IR and TEM studies confirm the catalyst’s integrity post-reaction, highlighting its reusability for up to five cycles without significant activity loss. This method offers environmental advantages but requires specialized catalyst preparation.

Comparative Analysis of Synthetic Routes

The BAIL-catalyzed method emerges as the most sustainable, whereas CS₂ cyclization remains optimal for large-scale production. Halogen-thiol exchange is less favored due to moderate yields and precursor availability issues.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms on the benzoxazole ring can undergo nucleophilic substitution. A representative example involves the conversion of 4,6-dichloro-2-nitrophenol to 5,7-dichloro-2-mercaptobenzoxazole via hydrogenation and subsequent reaction with carbon disulfide (CS₂) and potassium hydroxide (KOH). This process replaces the nitro group with a thiol (-SH) group .

| Reaction Type | Reagents/Conditions | Key Transformation |

|---|---|---|

| Substitution (Nitro → Thiol) | H₂ gas, platinum catalyst, CS₂, KOH | Nitro group replaced by -SH group |

Cross-Coupling Reactions

The thiol group participates in asymmetric catalytic cross-coupling reactions, enabling the formation of C-S bonds. In studies using 2-mercapto-benzoxazole (BzOxz-SH) , a vanadyl catalyst derived from N-salicylidene-tert-butyl-l-glycinate facilitates 1,2-alkoxy-sulfenylation with styrene derivatives. This reaction achieves high enantioselectivity (up to 94% ee) under optimized conditions (5 mol% catalyst, 0°C, methanol) .

| Reaction Type | Catalyst | Enantioselectivity | Key Product |

|---|---|---|---|

| Asymmetric Catalytic Coupling | 3,5-Dichloro-vanadyl complex | Up to 94% ee (R-config) | 1,2-Alkoxy-sulfenylated styrenes |

Acylation of the Thiol Group

The thiol group can undergo nucleophilic acylation. For example, benzothiazole-2-thiol derivatives react with chloroacetyl chloride in the presence of potassium carbonate to form S-acyl derivatives. While direct evidence for the target compound is limited, analogous reactions suggest similar reactivity .

| Reaction Type | Reagents | Product |

|---|---|---|

| Acylation | Chloroacetyl chloride | S-acyl benzoxazole derivatives |

Oxidation and Reduction

Although specific data for the target compound is limited, thiols generally undergo oxidation to disulfides or sulfonic acids. Reduction of related benzoxazoles may yield amines or alcohols, but detailed mechanisms for 5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol are not explicitly reported in the reviewed sources .

Reactivity of Benzoxazole Thiols vs. Benzothiazole Thiols

-

Substitution : Both undergo nucleophilic substitution, but benzoxazole derivatives may exhibit higher reactivity due to electronic effects .

-

Cross-Coupling : Benzoxazole thiols demonstrate superior enantioselectivity in catalytic cross-coupling compared to benzothiazole analogs .

| Compound | Reaction Type | Key Advantage |

|---|---|---|

| This compound | Cross-coupling | High enantioselectivity (94% ee) |

| Benzothiazole-2-thiol | Acylation | Broad substrate scope |

Mechanistic Insights

In cross-coupling reactions, the vanadyl catalyst coordinates methoxide ions, enabling homolytic methoxy delivery to benzylic radicals. This radical trapping mechanism ensures selective C-S bond formation while minimizing side reactions .

Experimental Conditions and Yields

Scientific Research Applications

The compound exhibits significant biological activities, including:

- Antimicrobial Activity : Effective against various bacterial strains (e.g., Bacillus subtilis, Escherichia coli) and fungi (e.g., Aspergillus niger), comparable to standard drugs like voriconazole.

- Anticancer Activity : Demonstrated cytotoxic effects on multiple cancer cell lines. The following table summarizes its anticancer efficacy:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 8.0 |

| HepG2 (Liver) | 9.0 |

| PC3 (Prostate) | 12.0 |

Case Studies

- Anticancer Effects Study : A study published in 2020 evaluated the cytotoxic effects of various benzoxazole derivatives on human cancer cell lines, revealing that this compound significantly inhibited cell proliferation in MCF-7 and A549 cells, inducing apoptosis rates higher than control groups .

- Antimicrobial Efficacy Study : Another investigation focused on antimicrobial properties showed that the compound possesses a broad spectrum of activity with minimal inhibitory concentrations (MICs) ranging from 7.81 µg/mL to 250 µg/mL against various pathogens .

Industrial Applications

In addition to its biological applications, 5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol is utilized in industrial settings for:

- Material Development : Employed in creating new materials with specific properties.

- Catalysis : Acts as a catalyst in various chemical reactions due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and biological system .

Comparison with Similar Compounds

Similar Compounds

- 5,6-Dichloro-1-methyl-1H-benzimidazole-2-thiol

- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone

Uniqueness

5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties.

Biological Activity

5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoxazole ring system with chlorine and methyl substituents. The thiol (-SH) group contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in various biochemical pathways. For example, it has shown potential as an inhibitor of glucosamine-6-phosphate synthase (GlcN-6-P synthase), which is vital for bacterial cell wall synthesis .

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. It has been tested against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound based on recent studies:

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

- Synthesis and Biological Evaluation : A study synthesized novel derivatives by modifying the benzoxazole structure and evaluated their cytotoxicity against various cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast cancer cells (MCF-7) with IC50 values in the low micromolar range .

- Antimycobacterial Activity : Another research effort highlighted the design of compounds targeting DprE1 in Mycobacterium tuberculosis. Some derivatives showed promising antimycobacterial activity with MIC values below 6 μg/mL .

- Enzyme Targeting : The compound was shown to form covalent bonds with target enzymes like GlcN-6-P synthase, suggesting a mechanism that could lead to effective antibacterial strategies .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Its solubility in polar solvents suggests good absorption characteristics. However, further studies are needed to assess its toxicity profile across different biological systems.

Future Directions

Research on this compound is ongoing to explore:

- Structural Modifications : Investigating how different substituents affect biological activity and selectivity.

- Combination Therapies : Assessing the efficacy of this compound in combination with existing antibiotics or chemotherapeutics.

- Mechanistic Studies : Further elucidating the molecular pathways affected by this compound will enhance understanding of its therapeutic potential.

Q & A

Basic: What are the standard synthetic routes for 5,7-dichloro-6-methyl-1,3-benzoxazole-2-thiol, and how can purity be verified?

Answer:

A common synthesis involves refluxing 2-amino-4,6-dichlorophenol with carbon disulfide (CS₂) in methanol under alkaline conditions (e.g., potassium hydroxide). The reaction is typically monitored for completion via thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/methanol/water (10:1:1) as the mobile phase. Purity is confirmed by melting point determination and NMR spectroscopy. Recrystallization from methanol is a standard purification step . Alternative routes may employ hydrazine derivatives or controlled thiolation reactions, with purity verification via consistent melting points and spectral data .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

1H-NMR is essential for confirming the thiol (-SH) and methyl (-CH₃) groups, while FT-IR identifies characteristic C-S (600–700 cm⁻¹) and N-O (1250–1350 cm⁻¹) stretches. Mass spectrometry (MS) provides molecular ion peaks for empirical formula validation. Advanced characterization may include X-ray crystallography to resolve steric effects from the chloro and methyl substituents .

Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Answer:

SAR studies focus on modifying substituents at the 5,7-dichloro and 6-methyl positions. For instance:

- Chloro groups : Enhance electrophilicity and binding to biological targets (e.g., enzymes or DNA).

- Methyl group : Influences lipophilicity and metabolic stability.

In vitro assays (e.g., antimicrobial disk diffusion or cytotoxicity MTT assays) and molecular docking (e.g., targeting COX-2 for anti-inflammatory activity) guide optimization. For example, replacing chlorine with fluorine may reduce toxicity while retaining activity .

Advanced: How do conflicting bioactivity results arise in benzoxazole-thiol derivatives, and how can they be resolved?

Answer:

Contradictions often stem from:

- Solubility differences : Use DMSO or PEG-400 to improve aqueous solubility during in vitro testing.

- In vivo vs. in vitro models : Address bioavailability issues via pro-drug strategies or nanoformulations.

- Substituent positional isomerism : Verify regiochemistry via NOESY NMR or crystallography. For example, anti-inflammatory activity in mice may not correlate with in vitro COX-2 inhibition due to metabolic degradation .

Advanced: What computational methods predict the interaction of this compound with biological targets?

Answer:

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics (MD) simulations model binding stability with targets like DNA topoisomerase II or microbial enzymes. Docking software (AutoDock Vina, Schrödinger) identifies key interactions (e.g., hydrogen bonds with Thr830 in COX-2). Validate predictions with experimental IC₅₀ values and thermodynamic parameters (ΔG, ΔH) from isothermal titration calorimetry (ITC) .

Basic: What are the key steps for scaling up the synthesis of this compound without compromising yield?

Answer:

- Solvent optimization : Replace methanol with ethanol or THF for safer large-scale reflux.

- Catalyst screening : Test Pd/Cu catalysts for cross-coupling reactions to reduce byproducts.

- Purification : Use flash chromatography instead of recrystallization for higher throughput. Monitor reaction progress via inline FT-IR or HPLC. For example, a 6-hour reflux in ethanol with KOH yields >70% purity, scalable to 100-g batches .

Advanced: How can crystallographic data resolve steric hindrance in derivatives of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) reveals bond angles and torsion stresses caused by the 6-methyl group. For example, a dihedral angle >30° between the benzoxazole ring and substituents indicates steric clashes. Mitigate hindrance by introducing smaller groups (e.g., fluoro instead of chloro) or flexible linkers (e.g., -CH₂O-) .

Advanced: What strategies improve the metabolic stability of this compound in preclinical studies?

Answer:

- Deuterium incorporation : Replace labile hydrogens (e.g., in -CH₃) to slow CYP450-mediated oxidation.

- Prodrug design : Mask the thiol (-SH) group as a disulfide or acetylated derivative for controlled release.

- PEGylation : Enhance half-life by conjugating polyethylene glycol (PEG) to the benzoxazole core. Validate stability via LC-MS/MS pharmacokinetic profiling in rodent plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.